molecular formula C7H6ClN3 B1428737 4-氯-5-甲基-5H-吡咯并[3,2-d]嘧啶 CAS No. 871024-38-3

4-氯-5-甲基-5H-吡咯并[3,2-d]嘧啶

货号 B1428737
CAS 编号: 871024-38-3
分子量: 167.59 g/mol
InChI 键: CJZMRESPNIJBOX-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4-Chloro-5-methyl-5H-pyrrolo[3,2-d]pyrimidine is a chemical compound with the molecular formula C₇H₆ClN₃ . It is a purine analog that has been shown to inhibit the growth of bacteria by binding to the enzyme DNA gyrase . It has been found to be effective against Staphylococcus and Mycobacterium tuberculosis .


Synthesis Analysis

The synthesis of pyrrolo[2,3-d]pyrimidine derivatives involves the design and synthesis of a newly synthesized pyrrolo[2,3-d]pyrimidine derivatives to contain chlorine atoms in positions 4 and 6 and trichloromethyl group in position 2 using microwave technique . The chemical structure of the synthesized pyrrolo[2,3-d]pyrimidine derivatives was well-characterized using spectral and elemental analyses as well as single-crystal X-ray diffraction .


Molecular Structure Analysis

The molecular structure of 4-Chloro-5-methyl-5H-pyrrolo[3,2-d]pyrimidine can be represented by the InChI code 1S/C7H6ClN3/c1-4-6(8)11-5-3-9-2-7(5)10-4/h2-3H,1H3 (InChI key: ZGJDDWOXVGDTSP-UHFFFAOYSA-N) . The molecular weight of this compound is 153.57 .


Chemical Reactions Analysis

4-Chloro-5H-pyrrolo[3,2-d]pyrimidine is a purine analog that inhibits the growth of bacteria by binding to the enzyme DNA gyrase . It has been shown to be effective against Staphylococcus and Mycobacterium tuberculosis .


Physical And Chemical Properties Analysis

4-Chloro-5-methyl-5H-pyrrolo[3,2-d]pyrimidine is a solid at room temperature . It has a molecular weight of 153.57 . The compound should be stored in a refrigerator .

科学研究应用

合成和抗增殖活性

研究已经证明了从4-氯-5-甲基-5H-吡咯并[3,2-d]嘧啶衍生的化合物的合成和抗增殖活性。这些化合物对细胞生长具有抑制作用,特别是4-氨基和4-(羟基氨基)-5-卤代衍生物,在体外对L1210细胞表现出显著的抗增殖活性(Pudlo et al., 1990)

潜在的抗菌剂

已经探索了4-氯吡咯并[2,3-d]嘧啶作为潜在抗菌剂的可能性。从4-氯吡咯并[2,3-d]嘧啶合成的新颖衍生物进行了生物筛选研究,表明在抗菌药物领域具有潜在应用(Dave & Shah, 2002)

抗病毒活性

4-氯-5-甲基-5H-吡咯并[3,2-d]嘧啶的某些衍生物表现出抗病毒活性。例如,特定化合物对人类巨细胞病毒和单纯疱疹病毒1型显示出轻微活性,尽管它们的活性与细胞毒性没有明显区分(Saxena et al., 1988)

新型杂环系统的合成

4-氯-5-甲基-5H-吡咯并[2,3-d]嘧啶用于合成新型杂环系统。这些化合物在新药物和材料开发中具有潜在应用(Zinchenko et al., 2018)

抗增殖剂的开发

吡咯并[3,2-d]嘧啶,如4-氯-5-甲基-5H-吡咯并[3,2-d]嘧啶,已被广泛研究作为潜在的抗增殖剂的引物化合物。这些研究侧重于修改嘧啶环并研究这些修饰的生物效应(Cawrse et al., 2019)

安全和危害

This compound is considered an irritant . Safety information includes the following hazard statements: H302, H315, H319, H332, H335 . Precautionary statements include P261, P280, P305, P338, P351 .

属性

IUPAC Name

4-chloro-5-methylpyrrolo[3,2-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClN3/c1-11-3-2-5-6(11)7(8)10-4-9-5/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJZMRESPNIJBOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC2=C1C(=NC=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80731966
Record name 4-Chloro-5-methyl-5H-pyrrolo[3,2-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80731966
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-5-methyl-5H-pyrrolo[3,2-d]pyrimidine

CAS RN

871024-38-3
Record name 4-Chloro-5-methyl-5H-pyrrolo[3,2-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80731966
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a stirred solution of 4-chloro-5H-pyrrolo[3,2-d]pyrimidine (27) (J. Org. Chem., 2001, 66, 17, 5723-5730) (643 mg, 4.15 mmol) in DMF (41 mL) was added NaH (60% in mineral oil, 330 mg, 8.3 mmol) in one portion at 0C and the mixture was stirred for 1 h followed by addition of methyl iodide (0.28 mL, 4.5 mmol). The reaction mixture was allowed to warm up to the room temperature, stirred for an additional hour and quenched with AcOH (1 mL) to form a suspension which was stirred for 10 min and concentrated under reduced pressure to give a solid. This material was dissolved in AcOEt, the solution was washed with cold saturated NaHCO3 solution and water, dried over Na2SO4, and concentrated to produce the title compound 28 as a pale yellow solid (640 mg, 93% yield). 1H NMR (400 MHz, CD3OD) δ(ppm): 8.51 (s, 1H), 7.75 (d, J=3.3 Hz, 1H), 6.62 (d, J=3.3 Hz, 2H), 4.15 (s, 1H). LRMS (M+1) 168.1 (100%), 170.1 (34%).
Quantity
643 mg
Type
reactant
Reaction Step One
Name
Quantity
330 mg
Type
reactant
Reaction Step One
[Compound]
Name
0C
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
41 mL
Type
solvent
Reaction Step One
Quantity
0.28 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
93%

Synthesis routes and methods II

Procedure details

Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

To a stirred solution of 4-chloro-5H-pyrrolo[3,2-d]pyrimidine (27) (J. Org. Chem., 2001, 66, 17, 5723-5730) (643 mg, 4.15 mmol) in DMF (41 mL) was added NaH (60% in mineral oil, 330 mg, 8.3 mmol) in one portion at 0° C. and the mixture was stirred for 1 h followed by addition of methyl iodide (0.28 mL, 4.5 mmol). The reaction mixture was allowed to warm up to the room temperature, stirred for an additional hour and quenched with AcOH (1 mL) to form a suspension which was stirred for 10 min and concentrated under reduced pressure to give a solid. This material was dissolved in AcOEt, the solution was washed with cold saturated NaHCO3 solution and water, dried over Na2SO4, and concentrated to produce the title compound 28 as a pale yellow solid (640 mg, 93% yield). 1H NMR (400 MHz, CD3OD) δ(ppm): 8.51 (s, 1H), 7.75 (d, J=3.3 Hz, 1H), 6.62 (d, J=3.3 Hz, 2H), 4.15 (s, 1H). LRMS (M+1) 168.1 (100%), 170.1 (34%).
Quantity
643 mg
Type
reactant
Reaction Step One
Name
Quantity
330 mg
Type
reactant
Reaction Step One
Name
Quantity
41 mL
Type
solvent
Reaction Step One
Quantity
0.28 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
93%

Synthesis routes and methods IV

Procedure details

To a suspension of 4-chloro-5H-pyrrolo[3,2-d]pyrimidine (320 mg) in N,N-dimethylformamide (2.0 mL), was added potassium carbonate (452 mg) under ice-cooling, and the mixture was stirred while warming to room temperature for 15 min. Iodomethane (444 mg) was added to the reaction mixture, and the mixture was stirred at room temperature for 3 hrs. The reaction mixture was diluted with water (25 mL) and extracted with ethyl acetate (30 mL×3). The organic layer washed with saturated brine (20 mL×3) and dried over anhydrous magnesium sulfate. The solvent was evaporated under reduced pressure, and the obtained residue was subjected to silica gel column chromatography (silica gel, eluent:hexane/ethyl acetate=80/20→10/90). The object fraction was concentrated under reduced pressure and dried to give the title compound (325 mg) as a pale-yellow solid.
Quantity
320 mg
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
452 mg
Type
reactant
Reaction Step Two
Quantity
444 mg
Type
reactant
Reaction Step Three
Name
Quantity
25 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Chloro-5-methyl-5H-pyrrolo[3,2-d]pyrimidine
Reactant of Route 2
Reactant of Route 2
4-Chloro-5-methyl-5H-pyrrolo[3,2-d]pyrimidine
Reactant of Route 3
4-Chloro-5-methyl-5H-pyrrolo[3,2-d]pyrimidine
Reactant of Route 4
Reactant of Route 4
4-Chloro-5-methyl-5H-pyrrolo[3,2-d]pyrimidine
Reactant of Route 5
Reactant of Route 5
4-Chloro-5-methyl-5H-pyrrolo[3,2-d]pyrimidine
Reactant of Route 6
Reactant of Route 6
4-Chloro-5-methyl-5H-pyrrolo[3,2-d]pyrimidine

Citations

For This Compound
7
Citations
Y Oguro, N Miyamoto, K Okada, T Takagi… - Bioorganic & medicinal …, 2010 - Elsevier
We synthesized a series of pyrrolo[3,2-d]pyrimidine derivatives and evaluated their application as type-II inhibitors of vascular endothelial growth factor receptor 2 (VEGFR2) kinase. …
Number of citations: 106 www.sciencedirect.com
T Ishikawa, M Seto, H Banno, Y Kawakita… - Journal of medicinal …, 2011 - ACS Publications
Dual inhibitors of human epidermal growth factor receptor 2 (HER2) and epidermal growth factor receptor (EGFR) have been investigated for breast, lung, gastric, prostate, and other …
Number of citations: 197 pubs.acs.org
AD Khoje, A Kulendrn, C Charnock, B Wan… - Bioorganic & medicinal …, 2010 - Elsevier
Purine analogs modified in the five-membered ring have been synthesized and examined for antibacterial activity against Mycobacterium tuberculosis H 37 Rv in vitro employing the …
Number of citations: 41 www.sciencedirect.com
SM Schmitt, K Stefan, M Wiese - Journal of medicinal chemistry, 2016 - ACS Publications
Five series of pyrrolo[3,2-d]pyrimidines were synthesized and evaluated with respect to potency and selectivity toward multidrug resistance-associated protein 1 (MRP1, ABCC1). This …
Number of citations: 45 pubs.acs.org
E Armani, A Rizzi, N Iotti, F Saccani… - Journal of Medicinal …, 2023 - ACS Publications
Idiopathic pulmonary fibrosis (IPF) is a progressive and fatal disease characterized by lung fibrosis leading to an irreversible decline of lung function. Current antifibrotic drugs on the …
Number of citations: 1 pubs.acs.org
C Bayya, A Dokala, S Manda - Results in Chemistry, 2022 - Elsevier
We synthesized and evaluated a new series of 6, 7 disubstituted-7H-purine derivatives (10a-u) that inhibit cancer growth via dual inhibition of EGFR/HER2. A total of twenty-one …
Number of citations: 0 www.sciencedirect.com
C Bayya, S Manda - Available at SSRN 3857430, 2021 - papers.ssrn.com
A new series of 6, 7 disubstituted-7H-purine derivatives (10a-u) were synthesized and evaluated for their anticancer activity. Using simple and efficient methodologies, 21 compounds …
Number of citations: 0 papers.ssrn.com

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。